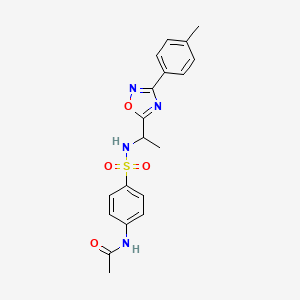
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
Mécanisme D'action
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide works by targeting the alpha7 nicotinic acetylcholine receptor (α7nAChR), a receptor that is involved in cognitive function. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide binds to this receptor and enhances its activity, leading to improved cognitive function. The exact mechanism of action is still under investigation, but it is believed that N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may also modulate other neurotransmitter systems that are involved in cognitive function.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well absorbed and distributed in the body. It also has a good safety profile, with no significant adverse effects reported in preclinical studies. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. It has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its specificity for the α7nAChR receptor, which makes it a promising candidate for treating cognitive disorders. However, one limitation is that it has only been studied in preclinical models, and its efficacy and safety in humans are still unknown. Additionally, the complex synthesis method and the limited availability of the compound may make it difficult to study in some laboratory settings.
Orientations Futures
There are several future directions for the study of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to study its efficacy and safety in humans, which may involve clinical trials. Additionally, N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may be studied in combination with other drugs for the treatment of cognitive disorders. Finally, the synthesis method of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may be optimized to improve its availability and scalability for laboratory studies.
Méthodes De Synthèse
The synthesis of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the coupling of the sulfonamide and amide groups. The process is complex and requires expertise in organic chemistry. The final product is obtained as a white powder and is characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
Propriétés
IUPAC Name |
N-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-4-6-15(7-5-12)18-21-19(27-22-18)13(2)23-28(25,26)17-10-8-16(9-11-17)20-14(3)24/h4-11,13,23H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBEVKEWNTFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}sulfamoyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


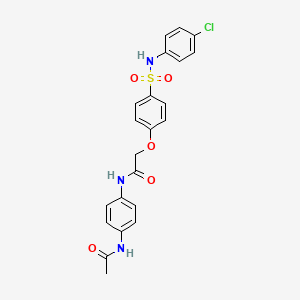
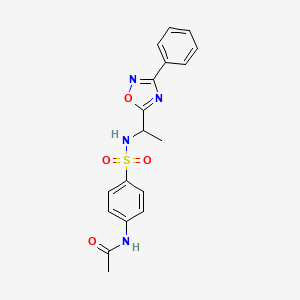

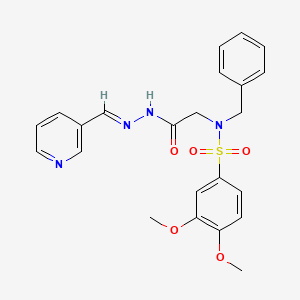
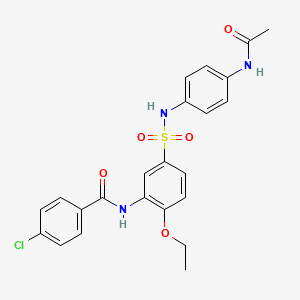
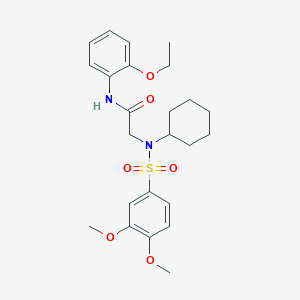


![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)

![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)

